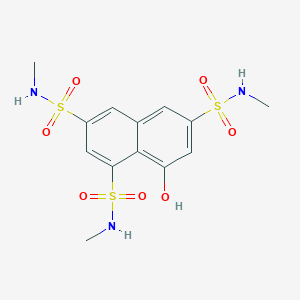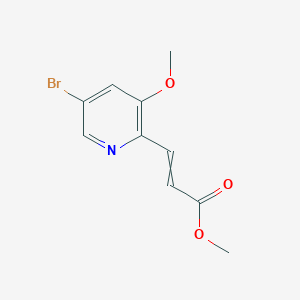
8-hydroxy-N,N',N''-trimethylnaphthalene-1,3,6-trisulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of three sulfonamide groups attached to a naphthalene ring, which is further substituted with hydroxy and methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide typically involves multi-step organic reactions. The starting material is often naphthalene, which undergoes sulfonation to introduce sulfonic acid groups at the 1, 3, and 6 positions. This is followed by the introduction of hydroxy and methyl groups through various substitution reactions. The final step involves the conversion of sulfonic acids to sulfonamides using amine reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents and catalysts used in these processes include sulfuric acid, chlorosulfonic acid, and various amines.
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The methyl and hydroxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield naphthoquinone derivatives, while reduction of sulfonamides may produce corresponding amines.
Applications De Recherche Scientifique
8-Hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe due to its unique photophysical properties.
Biology: Employed in biochemical assays and as a labeling agent for studying biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various chemical formulations.
Mécanisme D'action
The mechanism of action of 8-hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonamide groups play a crucial role in binding to target molecules, influencing their activity. This compound can modulate enzymatic functions, disrupt microbial cell walls, and interfere with cellular signaling pathways, leading to its diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxy-N,N,N′,N′,N″,N″-hexamethylpyrene-1,3,6-trisulfonamide: Known for its fluorescence properties and used as a pH indicator.
8-Hydroxy-N1,N3,N6-tris(2-hydroxyethyl)-N1,N3,N6-trimethylpyrene-1,3,6-trisulfonamide: Another derivative with distinct chemical properties.
Uniqueness
8-Hydroxy-N1,N3,N6-trimethylnaphthalene-1,3,6-trisulfonamide stands out due to its specific substitution pattern on the naphthalene ring, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C13H17N3O7S3 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
8-hydroxy-1-N,3-N,6-N-trimethylnaphthalene-1,3,6-trisulfonamide |
InChI |
InChI=1S/C13H17N3O7S3/c1-14-24(18,19)9-4-8-5-10(25(20,21)15-2)7-12(26(22,23)16-3)13(8)11(17)6-9/h4-7,14-17H,1-3H3 |
Clé InChI |
RGJZPSDICVDSMA-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=CC(=C2C(=C1)C=C(C=C2S(=O)(=O)NC)S(=O)(=O)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(1-Naphthyloxy)phenyl]carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12465851.png)
![4-nitro-2-[(E)-{[2-(trifluoromethyl)-1H-benzimidazol-6-yl]imino}methyl]phenol](/img/structure/B12465857.png)
![N-[4-chloro-2-(hydrazinylcarbonyl)phenyl]benzamide](/img/structure/B12465873.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide](/img/structure/B12465875.png)



![[({N'-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12465891.png)
![4-((4-(((4-((Tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol](/img/structure/B12465903.png)

![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]heptanamide](/img/structure/B12465911.png)
![3,3-dimethyl-2-oxobutyl 2-[4-(4-methylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12465920.png)
![4-({2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)benzoic acid](/img/structure/B12465922.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)benzamide](/img/structure/B12465924.png)
